molecular formula C15H29NaO7S B12302381 Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate CAS No. 67827-90-1

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate

Cat. No.: B12302381
CAS No.: 67827-90-1
M. Wt: 376.4 g/mol
InChI Key: NJHGOYLSDZOYNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is a surfactant known for its ability to enhance the solubility and enzymatic digestion of proteins. It is commonly used in various biochemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves the reaction of dodecane-2-one with sodium-3-(2,3-dihydroxypropoxy)propanesulfonate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is then purified through various techniques such as centrifugation and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonates, while reduction can produce reduced sulfonates .

Scientific Research Applications

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves its ability to interact with proteins and other biomolecules, enhancing their solubility and making them more susceptible to enzymatic digestion. This interaction is facilitated by the compound’s unique structure, which allows it to bind to hydrophobic regions of proteins and expose them to enzymatic cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is unique due to its specific structure that enhances protein solubility and enzymatic digestion without inhibiting enzyme activity. This makes it particularly valuable in biochemical and industrial applications where efficient protein processing is required .

Properties

CAS No.

67827-90-1

Molecular Formula

C15H29NaO7S

Molecular Weight

376.4 g/mol

IUPAC Name

sodium;1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate

InChI

InChI=1S/C15H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-14(23(19,20)21)15(18)22-12-13(17)11-16;/h13-14,16-17H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

NJHGOYLSDZOYNG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC(CO)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.